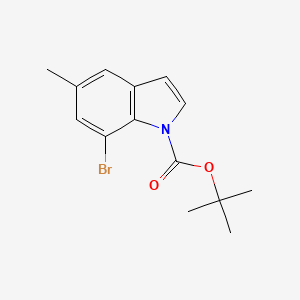
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the indole ring, along with a 1,1-dimethylethyl ester group at the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7th position. The resulting 7-bromo-5-methylindole is then reacted with 1,1-dimethylethyl chloroformate in the presence of a base to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Hydrolysis: 7-bromo-5-methyl-1H-indole-1-carboxylic acid.
Scientific Research Applications
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole structure. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the methyl and ester groups, making it less complex.
1,1-Dimethylethyl 5-methyl-1H-indole-1-carboxylate: Similar structure but without the bromine atom.
7-Bromo-1H-indole-1-carboxylate: Lacks the methyl group at the 5th position.
Uniqueness
1,1-Dimethylethyl 7-bromo-5-methyl-1H-indole-1-carboxylate is unique due to the combination of substituents on the indole ring, which can influence its reactivity and biological activity. The presence of the bromine atom, methyl group, and ester group provides a distinct chemical profile that can be exploited in various applications.
Properties
CAS No. |
442910-70-5 |
|---|---|
Molecular Formula |
C14H16BrNO2 |
Molecular Weight |
310.19 g/mol |
IUPAC Name |
tert-butyl 7-bromo-5-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-9-7-10-5-6-16(12(10)11(15)8-9)13(17)18-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
PFMZRHVRNVMLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


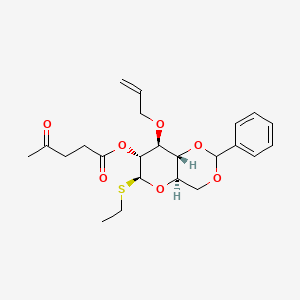


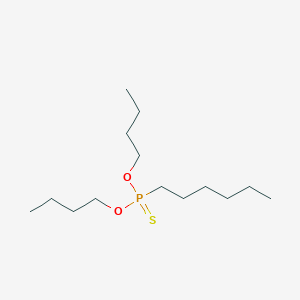
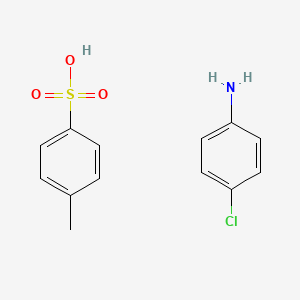
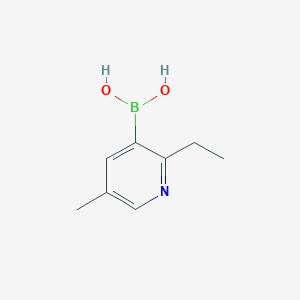
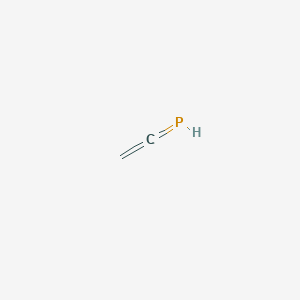
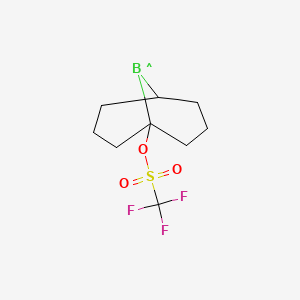
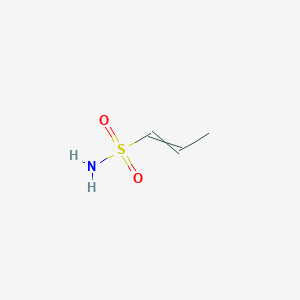
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
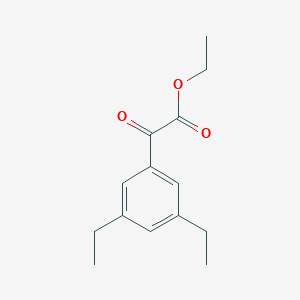

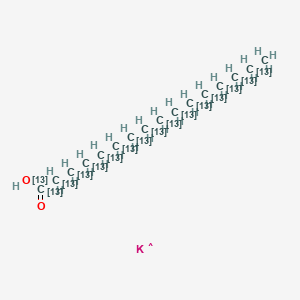
![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
